molecular formula C15H13FN4O5 B587759 (E)-Deschlorophenyl Fluoxastrobin CAS No. 852429-78-8

(E)-Deschlorophenyl Fluoxastrobin

Cat. No.: B587759
CAS No.: 852429-78-8
M. Wt: 348.29 g/mol
InChI Key: HGGMQELFVNXQAD-UNOMPAQXSA-N
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Description

(E)-Deschlorophenyl Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. It is primarily used in agriculture to protect crops from a wide range of fungal diseases. This compound is known for its systemic properties, allowing it to be absorbed by plants and providing long-lasting protection against pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Deschlorophenyl Fluoxastrobin involves several key steps:

    Starting Materials: The synthesis begins with o-hydroxy phenylacetic acid and acetic anhydride.

    Intermediate Formation: Trimethyl orthoformate is added to the reaction mixture, followed by methanol to form an intermediate.

    Further Reactions: Sodium methoxide is used to process the intermediate, followed by the addition of potassium carbonate and 4,6-dichloropyrimidine in N,N-Dimethylformamide solution.

    Final Steps: Potassium acid sulfate is added, and the mixture is processed to obtain the final product, this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (E)-Deschlorophenyl Fluoxastrobin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: N,N-Dimethylformamide, methanol, acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(E)-Deschlorophenyl Fluoxastrobin has a wide range of applications in scientific research:

Mechanism of Action

(E)-Deschlorophenyl Fluoxastrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in the death of fungal cells and protection of the treated plants .

Comparison with Similar Compounds

    Fluoxastrobin: A closely related compound with similar fungicidal properties.

    Azoxystrobin: Another strobilurin fungicide with a broader spectrum of activity.

    Pyraclostrobin: Known for its high efficacy against a wide range of fungal diseases.

Uniqueness: (E)-Deschlorophenyl Fluoxastrobin is unique due to its specific structural modifications, which enhance its systemic properties and provide long-lasting protection. Its deschlorophenyl group contributes to its distinct chemical behavior and effectiveness .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (E)-Deschlorophenyl Fluoxastrobin can be achieved through a multi-step process involving the reaction of several key starting materials.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "4-chloroaniline", "2,6-dimethoxyphenol", "1,3-dimethyl-2-imidazolidinone", "potassium carbonate", "N,N-dimethylformamide", "thionyl chloride", "sodium hydroxide", "fluoxastrobin" ], "Reaction": [ "The first step involves the conversion of 2,4-dichlorobenzoic acid to its acid chloride derivative using thionyl chloride and a suitable solvent.", "The acid chloride is then reacted with 4-chloroaniline in the presence of a base such as potassium carbonate and a suitable solvent to form the corresponding amide.", "The resulting amide is then subjected to a cyclization reaction using 2,6-dimethoxyphenol and a suitable solvent to form the desired imidazolinone intermediate.", "The imidazolinone intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.", "The alcohol is then reacted with fluoxastrobin in the presence of a suitable base and solvent to form the final product, (E)-Deschlorophenyl Fluoxastrobin." ] }

CAS No.

852429-78-8

Molecular Formula

C15H13FN4O5

Molecular Weight

348.29 g/mol

IUPAC Name

4-[2-[(Z)-C-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxycarbonimidoyl]phenoxy]-5-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-

InChI Key

HGGMQELFVNXQAD-UNOMPAQXSA-N

Isomeric SMILES

CO/N=C(/C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)\C3=NOCCO3

SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3

Synonyms

6-[2-[(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy]-5-fluoro-4(3H)-pyrimidinone; 

Origin of Product

United States

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